molecular formula C18H16BrClN2O5 B4163886 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid

Cat. No.: B4163886
M. Wt: 455.7 g/mol
InChI Key: STEYLUDQBDLBDL-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core linked to a phenoxyethyl group, which is further substituted with bromine, chlorine, and a methyl group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O.C2H2O4/c1-11-8-12(18)9-13(17)16(11)21-7-6-20-10-19-14-4-2-3-5-15(14)20;3-1(4)2(5)6/h2-5,8-10H,6-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEYLUDQBDLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2C=NC3=CC=CC=C32)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the synthesis of 2-(2-bromo-4-chloro-6-methylphenoxy)ethanol from 2-bromo-4-chloro-6-methylphenol and ethylene oxide under basic conditions.

    Coupling with Benzimidazole: The phenoxyethyl intermediate is then reacted with 1H-benzimidazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Oxalate Formation: The final step involves the conversion of the product into its oxalate salt by reacting it with oxalic acid in an appropriate solvent, such as ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The phenoxyethyl group enhances its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-(2-Bromo-4-chloro-6-methylphenoxy)ethanol: A precursor in the synthesis of the target compound.

    1H-Benzimidazole: The core structure that imparts biological activity.

    2-Bromo-4-chloro-6-methylphenol: Another related compound with similar substituents.

Uniqueness: 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate stands out due to its unique combination of substituents and the presence of the oxalate salt form. This enhances its solubility, stability, and potential for diverse applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid
Reactant of Route 2
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]benzimidazole;oxalic acid

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